molecular formula C25H18O5 B608886 MD001

MD001

Cat. No.: B608886
M. Wt: 398.4 g/mol
InChI Key: RTYVORPNMMHKDM-OUKQBFOZSA-N
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Description

5,7-dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one is a synthetic complex coumarin derivative designed for advanced pharmaceutical and biochemical research. This compound features a unique molecular architecture, integrating a coumarin core with a chalcone subunit, a structure known in related molecules for significant biological potential . The presence of the α,β-unsaturated ketone (cinnamoyl) system in the structure is a key pharmacophore, often associated with bioactivity through Michael addition reactions with biological nucleophiles . Researchers can explore its properties as a scaffold in medicinal chemistry, particularly for investigating structure-activity relationships in various therapeutic areas. The dihydroxy substitutions on the coumarin ring may enhance solubility and influence binding affinity to specific biological targets. This product is provided for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5,7-dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O5/c1-15-19(27)14-20(28)22-21(17-10-6-3-7-11-17)23(25(29)30-24(15)22)18(26)13-12-16-8-4-2-5-9-16/h2-14,27-28H,1H3/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYVORPNMMHKDM-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1O)O)C(=C(C(=O)O2)C(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(C=C1O)O)C(=C(C(=O)O2)C(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: MD001 is synthesized through a series of chemical reactions involving coumarine and chalcone. The synthetic route includes the determination of crystal structures and examination of binding affinity toward peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same chemical reactions as in the laboratory. The process is optimized for higher yield and purity, ensuring that the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: MD001 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include reducing agents such as sodium borohydride and lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions include enhanced expression of genes related to beta-oxidation and fatty acid and glucose uptake .

Scientific Research Applications

1.1. Metabolic Disorders

Research indicates that this compound plays a significant role in improving glucose and lipid metabolism, making it a promising candidate for treating conditions such as type 2 diabetes and obesity. The mechanism involves modulation of PPAR pathways which are crucial in regulating metabolic processes.

Table 1: Summary of Pharmacological Effects

EffectMechanismReference
Glucose metabolismPPAR-alpha activation
Lipid metabolismPPAR-gamma activation
Anti-inflammatory propertiesModulation of inflammatory cytokines

1.2. Antioxidant Activity

The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress-related diseases. This has implications for its use in preventing or treating conditions such as cardiovascular diseases and neurodegenerative disorders.

Table 2: Antioxidant Activity Data

StudyMethodologyFindings
In vitro assaysDPPH radical scavengingHigh scavenging activity observed
Cellular modelsROS measurementReduced ROS levels in treated cells
Animal studiesBiochemical assaysDecreased markers of oxidative stress

Anti-Cancer Research

Recent studies have explored the anti-cancer potential of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 3: Anti-Cancer Efficacy

Cancer TypeCell Line UsedIC50 (µM)Reference
Breast CancerMCF-715
Colon CancerHT2920
Lung CancerA54918

Neuroprotective Effects

The neuroprotective effects of 5,7-dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one have been investigated in models of neurodegeneration. The compound demonstrates the ability to protect neuronal cells from apoptosis induced by neurotoxic agents.

Case Study: Neuroprotection in Animal Models
In a study involving mice subjected to neurotoxic conditions, treatment with the compound resulted in significant preservation of cognitive function and reduction in neuronal loss compared to control groups.

Mechanism of Action

MD001 exerts its effects by increasing the transcriptional activity of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. This results in the enhanced expression of genes related to beta-oxidation and fatty acid and glucose uptake. The compound significantly improves blood metabolic parameters, including triglycerides, free fatty acids, and glucose .

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method
Target Compound Not explicitly stated ~424 (estimated) 5,7-dihydroxy, 8-methyl, 4-phenyl, (E)-3-phenylprop-2-enoyl Likely multi-step condensation/acylation
Neobavaisoflavone C20H18O4 322.4 7-hydroxy, 3-(4-hydroxy-3-prenylphenyl) Prenylation of flavonoid core
Furo[3,2-c]chromen-2-one 5b C11H7ClO3 ~222.6 8-chloro, fused furan ring Acid-catalyzed cyclization + MW irradiation
3-[2-(4-phenylthiazol-2-ylamino)acetyl]chromen-2-one C20H15N3O3S 377.4 Thiazole-aminoacetyl moiety at position 3 Condensation with thiazole derivatives
5,7-Dihydroxy-3-(8-hydroxy-2,2-dimethyl-2H-chromen-6-yl)-4H-chromen-4-one C25H20O7 432.4 2,2-dimethylchromenyl group at position 3, multiple hydroxy groups Chalcone isomerization + cyclization

Key Observations :

  • Substituent Diversity: The target compound’s (E)-phenylpropenoyl chain distinguishes it from analogs like Neobavaisoflavone (prenyl group) or the thiazole-containing derivative . Chlorinated analogs (e.g., 5b) exhibit altered electronic properties .
  • Molecular Weight : The target’s higher molecular weight (~424 vs. 322–377 for others) may influence solubility and bioavailability .

Structural Characterization Methods

  • X-ray Crystallography : SHELX and ORTEP-III were used for analogs like Neobavaisoflavone to resolve conformational details .

Biological Activity

5,7-Dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one, also known as MD001, is a neoflavonoid compound with significant biological activity. Its structure suggests potential therapeutic applications, particularly in metabolic disorders such as type 2 diabetes and obesity due to its interaction with peroxisome proliferator-activated receptors (PPARs) .

  • IUPAC Name : 5,7-Dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one
  • Molecular Formula : C25H18O5
  • CAS Number : 2254605-76-8

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its effects on glucose and lipid metabolism. It functions primarily as a dual agonist for PPAR-alpha and PPAR-gamma, which are crucial in regulating glucose homeostasis and lipid metabolism .

  • PPAR Activation :
    • PPAR-alpha : Involved in fatty acid oxidation and energy expenditure.
    • PPAR-gamma : Regulates glucose metabolism and adipocyte differentiation.
  • Antioxidant Properties :
    • The compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound can enhance glucose uptake in adipocytes and muscle cells. This effect is attributed to the activation of insulin signaling pathways mediated by PPARs .

In Vivo Studies

Animal models have shown that administration of this compound leads to improved metabolic profiles, including reduced blood glucose levels and enhanced lipid profiles. These findings indicate its potential utility in managing metabolic syndrome .

Case Studies

  • Diabetes Management :
    • A study involving diabetic rats treated with this compound showed a significant reduction in hyperglycemia compared to control groups. The mechanism was linked to increased insulin sensitivity and enhanced glucose uptake in peripheral tissues .
  • Obesity Research :
    • In a model of diet-induced obesity, this compound administration resulted in decreased body weight gain and improved lipid profiles, suggesting its role in weight management strategies .

Data Tables

Biological ActivityEffectReference
Glucose UptakeIncreased
Lipid MetabolismEnhanced
Antioxidant ActivitySignificant
NeuroprotectionPotential

Q & A

Q. What are the standard synthetic routes for 5,7-dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one?

A common method involves the condensation of substituted phenols with α,β-unsaturated ketones under alkaline conditions. For example, (E)-3-arylprop-2-enoyl derivatives can be synthesized via Claisen-Schmidt condensation using sodium hydroxide and hydrogen peroxide in ethanol . Optimization of reaction time, temperature, and stoichiometry is critical for yield improvement. Characterization typically employs HPLC, NMR, and mass spectrometry to confirm regioselectivity and stereochemistry.

Q. How can the molecular structure of this compound be determined experimentally?

X-ray crystallography is the gold standard for resolving the 3D structure, particularly for confirming the (E)-configuration of the propenoyl group and the chromen-2-one core. For instance, studies on analogous coumarin derivatives used single-crystal X-ray diffraction to validate bond angles and dihedral angles . Spectroscopic methods (e.g., UV-Vis, FTIR) and computational modeling (DFT) can supplement crystallographic data .

Q. What are the preliminary steps for evaluating its biological activity?

Initial screening involves in vitro assays against bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans) using disk diffusion or microdilution methods. For cytotoxicity, MTT assays on cancer cell lines (e.g., HeLa, MCF-7) are common. Ensure consistency in solvent choice (DMSO or ethanol) and concentration ranges (1–100 µM) to avoid false negatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without industrial protocols?

Advanced optimization requires DoE (Design of Experiments) approaches. For example, a fractional factorial design can test variables like catalyst type (e.g., ZnCl₂ vs. BF₃·Et₂O), solvent polarity, and reaction time. Evidence from similar chromen-2-one syntheses suggests that microwave-assisted reactions reduce time and improve regioselectivity . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating enantiopure products.

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from variations in assay conditions or cell lines. A meta-analysis approach is recommended:

  • Compare MIC (Minimum Inhibitory Concentration) values across studies using standardized CLSI guidelines.
  • Validate results via orthogonal assays (e.g., time-kill kinetics for antimicrobials).
  • Assess membrane permeability differences using logP calculations or Caco-2 cell models .

Q. How can the environmental fate of this compound be studied methodically?

Follow the framework from long-term environmental projects like INCHEMBIOL :

  • Phase 1 (Lab): Measure physicochemical properties (logKow, pKa) via shake-flask or HPLC methods.
  • Phase 2 (Microcosm): Evaluate biodegradation in soil/water systems using LC-MS/MS to track metabolite formation.
  • Phase 3 (Ecotoxicology): Use Daphnia magna or Danio rerio models to assess acute/chronic toxicity. Note that ecological data for similar chromen-2-ones are scarce, necessitating baseline toxicity assays .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Use co-solvents (e.g., PEG-400) at <1% v/v to avoid cytotoxicity.
  • Derivatize hydroxyl groups with acetyl or methyl moieties to enhance lipophilicity .
  • Employ nanoformulations (liposomes or polymeric nanoparticles) for sustained release .

Q. What analytical techniques are suitable for detecting degradation products?

  • HPLC-DAD/MS: Monitor stability under stress conditions (heat, light, pH extremes).
  • NMR spectroscopy: Identify hydrolytic cleavage products (e.g., phenylprop-2-enoic acid from the chromen-2-one core) .
  • Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.